molecular formula C28H14O4 B12058437 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione CAS No. 243670-10-2

2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione

Cat. No.: B12058437
CAS No.: 243670-10-2
M. Wt: 414.4 g/mol
InChI Key: CGRSFQZBJXWSJK-UHFFFAOYSA-N
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Description

2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is a complex organic compound with the molecular formula C28H14O4. It is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups. This compound is often used as a fluorescence probe in scientific research due to its luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the complex aromatic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency in the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is widely used in scientific research due to its fluorescence properties. Some key applications include:

Mechanism of Action

The mechanism by which 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various applications, from imaging to material science. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence .

Comparison with Similar Compounds

Similar Compounds

  • 3,12-Diethoxydibenzimidazo[2,1-b:2,1-i]benzo[lmn][3,8]phenanthroline-8,17-dione
  • Benzo[def]pyranthrene-8,16-dione
  • 2,7-Dinitro-4b,9b-dihydroindeno(2,1-a)indene-5,10-dione
  • 5,10-Dihydroindeno(2,1-a)indene-5,10-dione dioxime

Uniqueness

2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione stands out due to its specific fluorescence properties, which make it particularly useful as a probe in various scientific applications. Its unique structure allows for specific interactions with other molecules, enhancing its utility in research and industrial applications .

Properties

IUPAC Name

6,19-dihydroxyheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14O4/c29-13-8-10-16-21(11-13)27(31)19-5-1-3-17-23-15-9-7-14(30)12-22(15)28(32)20-6-2-4-18(26(20)23)24(16)25(17)19/h1-12,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRSFQZBJXWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C(C=C(C=C4)O)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432425
Record name 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243670-10-2
Record name 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243670-10-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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